Sourcing a strictly non-sedating H1 antagonist for BBB exclusion studies or lipid-based formulation development? Loratadine (CAS 79794-75-5) is the definitive peripheral-only H1 baseline.
High-purity API and reference standard ready for global dispatch.
Loratadine is a highly lipophilic, second-generation tricyclic H1-histamine receptor antagonist widely procured as an active pharmaceutical ingredient (API) and analytical reference standard. Unlike first-generation antihistamines, it is specifically designed to be non-sedating by restricting blood-brain barrier (BBB) penetration via P-glycoprotein (P-gp) efflux. As a prodrug, it undergoes extensive first-pass metabolism by hepatic CYP3A4 and CYP2D6 to form its active metabolite, desloratadine. With a high LogP (~5.2) and extremely low aqueous solubility at neutral pH, Loratadine is classified as a BCS Class IIb compound. For industrial and research buyers, it serves as a critical baseline material for formulating non-sedating therapeutics, developing lipid-based drug delivery systems, and validating in vitro P-gp efflux and CYP450 metabolism models [1].
Peripheral H1 receptor studies
Reported selective binding for peripheral over central H1 receptors supports use as a reference antagonist in tissue-specific signaling assays.
CNS safety & cognitive function models
Minimal brain H1 occupancy and placebo-level psychomotor performance in human studies make it a suitable negative control for sedation and cognitive impairment research.
Prodrug metabolism & PK investigations
Requires CYP450-mediated conversion to active metabolite desloratadine; useful for studying hepatic activation, polymorphism effects, and food–drug interaction models.
Substituting Loratadine with other antihistamines fundamentally alters experimental and formulation outcomes. Replacing it with first-generation agents like diphenhydramine introduces profound central nervous system (CNS) penetration, invalidating models requiring a peripheral-only baseline. While cetirizine is another second-generation option, it exhibits measurable brain H1 receptor occupancy (~26%) and mild sedation, making Loratadine the stricter non-sedating benchmark [2]. Furthermore, substituting Loratadine with its active metabolite, desloratadine, is a critical formulation error; desloratadine possesses an ~80-fold higher aqueous solubility at neutral pH and bypasses hepatic CYP3A4/CYP2D6 activation [1]. Consequently, desloratadine cannot be used as a substitute in prodrug metabolism assays, drug-drug interaction (DDI) screening, or when testing enabling formulations (such as nanocrystals or lipid matrices) designed specifically for highly lipophilic, poorly soluble BCS Class II APIs.
Loratadine's physicochemical profile necessitates specific enabling formulation strategies compared to its active metabolite. At a neutral pH of 7.0, Loratadine demonstrates an extremely low saturation solubility of approximately 0.02 mg/mL. In contrast, desloratadine maintains a solubility of 1.6 mg/mL under identical conditions. This ~80-fold difference dictates that Loratadine requires specialized lipid-based or nanocrystal formulations to achieve bioavailability[1].
| Evidence Dimension | Saturation solubility at pH 7.0 |
| Target Compound Data | Loratadine: ~0.02 mg/mL |
| Comparator Or Baseline | Desloratadine: ~1.6 mg/mL |
| Quantified Difference | ~80-fold lower aqueous solubility for Loratadine |
| Conditions | In vitro shake-flask method, phosphate buffer (0.2 M), 37 °C for 24 h |
Forces formulators to procure Loratadine specifically when developing and stress-testing novel oral lipid-based delivery systems for BCS Class IIb compounds.
In neuropharmacological evaluations using positron emission tomography (PET), Loratadine and its analogs demonstrate distinct blood-brain barrier penetration profiles. Loratadine exhibits negligible brain H1 receptor occupancy at standard therapeutic doses, whereas the second-generation comparator cetirizine shows an H1RO of approximately 26.0%. This quantitative difference confirms Loratadine's strict peripheral selectivity [1].
| Evidence Dimension | Brain H1 Receptor Occupancy (H1RO) |
| Target Compound Data | Loratadine: Negligible/minimal H1RO (~0%) |
| Comparator Or Baseline | Cetirizine: ~26.0% H1RO |
| Quantified Difference | ~26% absolute reduction in central receptor binding |
| Conditions | In vivo PET imaging using[11C]doxepin |
Validates Loratadine as the superior procurement choice for establishing a strictly non-sedating, peripheral-only baseline in CNS-sparing drug development.
As a prodrug, Loratadine possesses a significantly lower intrinsic affinity for the H1 receptor compared to its active metabolite. In competitive binding assays using CHO cells expressing human H1 receptors, Loratadine exhibits a Ki of 231 nM, whereas desloratadine demonstrates a highly potent Ki of 3.0 nM. This confirms that Loratadine's in vivo efficacy is entirely dependent on hepatic conversion [1].
| Evidence Dimension | H1 receptor binding affinity (Ki) |
| Target Compound Data | Loratadine: Ki = 231 nM |
| Comparator Or Baseline | Desloratadine: Ki = 3.0 nM |
| Quantified Difference | 77-fold lower intrinsic receptor affinity for Loratadine |
| Conditions | In vitro assay using Chinese hamster ovary (CHO) cell line expressing human H1 receptors |
Makes Loratadine the necessary precursor choice for coupled pharmacokinetic-pharmacodynamic (PK/PD) models requiring hepatic CYP450 activation.
Loratadine's lack of CNS penetration is actively driven by P-glycoprotein (P-gp) efflux, distinguishing it from first-generation agents. In porcine brain microvessel endothelial cell (PBMEC/C1-2) Transwell models, the addition of the P-gp inhibitor verapamil significantly increases Loratadine's permeation rate, whereas the permeation of diphenhydramine remains fast and unaffected by P-gp blockade [1].
| Evidence Dimension | BBB permeation dependency on P-gp efflux |
| Target Compound Data | Loratadine: Permeation significantly increased by verapamil |
| Comparator Or Baseline | Diphenhydramine: Fast permeation, unaffected by verapamil |
| Quantified Difference | Active P-gp substrate (Loratadine) vs. passive highly permeable agent (Diphenhydramine) |
| Conditions | In vitro BBB Transwell model (PBMEC/C1-2 cells) with/without verapamil |
Procuring Loratadine provides a validated, commercially relevant positive control for P-gp efflux mechanisms in blood-brain barrier permeability screening.
Due to its high LogP (~5.2) and extremely low aqueous solubility at neutral pH (~0.02 mg/mL), Loratadine is an ideal model API for developing and validating novel lipid-based drug delivery systems, self-emulsifying drug delivery systems (SEDDS), and nanocrystal technologies. It provides a rigorous stress test for excipient solubilization capacities that its more soluble metabolite, desloratadine, cannot offer [1].
Loratadine's strict peripheral selectivity is actively maintained by P-gp efflux at the blood-brain barrier. It serves as a highly reliable positive control substrate in Transwell endothelial models to evaluate the barrier integrity and efflux transporter functionality of new in vitro BBB systems, acting as a direct contrast to highly permeable first-generation agents like diphenhydramine [2].
Because Loratadine is a prodrug with a 77-fold lower intrinsic H1 affinity than its metabolite, its pharmacological activation relies heavily on hepatic CYP3A4 and CYP2D6. This makes Loratadine API a critical substrate for in vitro hepatocyte and microsome assays designed to screen novel chemical entities for potential CYP-inhibitory or CYP-inducing effects [3].
Irritant;Health Hazard;Environmental Hazard